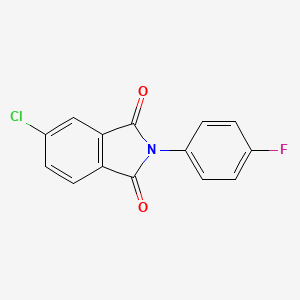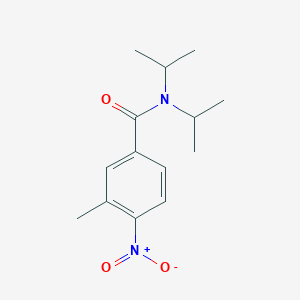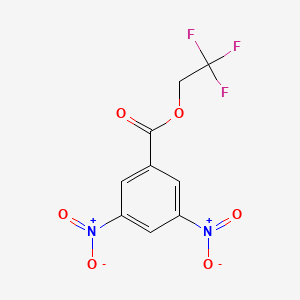![molecular formula C21H14BrN3O5 B12470841 2-[(E)-{[2-(3-bromophenyl)-1,3-benzoxazol-5-yl]imino}methyl]-6-methoxy-4-nitrophenol](/img/structure/B12470841.png)
2-[(E)-{[2-(3-bromophenyl)-1,3-benzoxazol-5-yl]imino}methyl]-6-methoxy-4-nitrophenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(E)-{[2-(3-bromophenyl)-1,3-benzoxazol-5-yl]imino}methyl]-6-methoxy-4-nitrophenol is a complex organic compound known for its unique chemical structure and properties. This compound is part of the Schiff base family, which is characterized by the presence of an imine group (C=N). Schiff bases are widely studied due to their diverse applications in various fields such as chemistry, biology, and medicine.
Preparation Methods
The synthesis of 2-[(E)-{[2-(3-bromophenyl)-1,3-benzoxazol-5-yl]imino}methyl]-6-methoxy-4-nitrophenol typically involves the condensation reaction between an aldehyde and an amine. The specific synthetic route for this compound includes the reaction of 2-(3-bromophenyl)-1,3-benzoxazole-5-carbaldehyde with 6-methoxy-4-nitrophenol in the presence of a suitable catalyst. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions for several hours to ensure complete conversion of the reactants to the desired product .
Chemical Reactions Analysis
2-[(E)-{[2-(3-bromophenyl)-1,3-benzoxazol-5-yl]imino}methyl]-6-methoxy-4-nitrophenol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, leading to the formation of reduced derivatives.
Substitution: The bromine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents for these reactions include sodium hydroxide or potassium carbonate.
Condensation: The imine group (C=N) can participate in further condensation reactions with other aldehydes or amines to form more complex structures.
Scientific Research Applications
2-[(E)-{[2-(3-bromophenyl)-1,3-benzoxazol-5-yl]imino}methyl]-6-methoxy-4-nitrophenol has several scientific research applications:
Chemistry: It is used as a ligand in coordination chemistry to form metal complexes, which are studied for their catalytic and electronic properties.
Biology: The compound exhibits biological activities such as antimicrobial, antifungal, and antitumor properties, making it a potential candidate for drug development.
Medicine: Due to its biological activities, it is investigated for its potential therapeutic applications in treating various diseases.
Mechanism of Action
The mechanism of action of 2-[(E)-{[2-(3-bromophenyl)-1,3-benzoxazol-5-yl]imino}methyl]-6-methoxy-4-nitrophenol involves its interaction with specific molecular targets and pathways. The compound can bind to metal ions, forming stable complexes that can inhibit or activate certain enzymes. Additionally, the imine group (C=N) can interact with nucleophilic sites in biological molecules, leading to various biochemical effects. The exact molecular targets and pathways depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
2-[(E)-{[2-(3-bromophenyl)-1,3-benzoxazol-5-yl]imino}methyl]-6-methoxy-4-nitrophenol can be compared with other similar Schiff base compounds, such as:
2-[(E)-{[2-(3-bromophenyl)-1,3-benzoxazol-5-yl]imino}methyl]-6-ethoxyphenol: This compound has an ethoxy group instead of a methoxy group, which can affect its chemical reactivity and biological activity.
2-[(E)-{[2-(3-bromophenyl)-1,3-benzoxazol-5-yl]imino}methyl]phenol: This compound lacks the nitro and methoxy groups, resulting in different chemical and biological properties.
2-[(E)-{[2-(3-bromophenyl)-1,3-benzoxazol-5-yl]imino}methyl]-4-nitrophenol: This compound has a nitro group but lacks the methoxy group, which can influence its overall activity and applications.
Properties
Molecular Formula |
C21H14BrN3O5 |
|---|---|
Molecular Weight |
468.3 g/mol |
IUPAC Name |
2-[[2-(3-bromophenyl)-1,3-benzoxazol-5-yl]iminomethyl]-6-methoxy-4-nitrophenol |
InChI |
InChI=1S/C21H14BrN3O5/c1-29-19-10-16(25(27)28)8-13(20(19)26)11-23-15-5-6-18-17(9-15)24-21(30-18)12-3-2-4-14(22)7-12/h2-11,26H,1H3 |
InChI Key |
MJQNNEDSIAKMIY-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=CC(=C1O)C=NC2=CC3=C(C=C2)OC(=N3)C4=CC(=CC=C4)Br)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(4-bromo-2-methylphenyl)-3,4-dichloro-N-[(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)methyl]benzamide](/img/structure/B12470771.png)
![N-[4-(2-chlorophenoxy)phenyl]-2-(3-chlorophenyl)-3,6,8-trimethylquinoline-4-carboxamide](/img/structure/B12470774.png)
![4-bromo-N-(3-{[(4-chlorophenyl)carbonyl]amino}phenyl)benzamide](/img/structure/B12470780.png)
![1-(4-{2-[(3,4-dimethylphenyl)amino]-2-oxoethoxy}phenyl)-5-oxo-N-(prop-2-en-1-yl)pyrrolidine-3-carboxamide](/img/structure/B12470783.png)
![3-(Chloromethyl)-4-[(3-chlorophenyl)methylidene]-1,2-oxazol-5-one](/img/structure/B12470789.png)
![2-(4-Bromophenyl)-2-oxoethyl 1-{[(2-methylphenyl)carbonyl]amino}-5-oxopyrrolidine-3-carboxylate](/img/structure/B12470795.png)

![N-(4-methylbenzyl)-2-{[4-methyl-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B12470810.png)
![2-(3,4-Dihydroxyphenyl)-5-hydroxy-6-methoxy-7-{[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy}chromen-4-one](/img/structure/B12470818.png)
![Ethyl 4-{[(6-methyl-2-phenylquinolin-4-yl)carbonyl]amino}benzoate](/img/structure/B12470827.png)


![2,3-dimethylphenyl 4-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)benzoate](/img/structure/B12470835.png)
![1-[2-(2,4-Dimethoxyphenyl)ethenyl]-3,5-dimethoxybenzene](/img/structure/B12470836.png)
